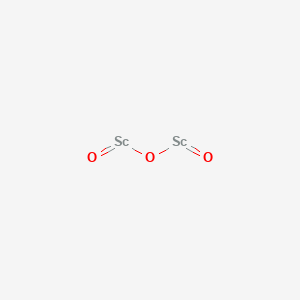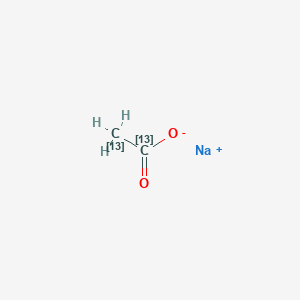
Scandium Oxide Nanopowder
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is composed of scandium and oxygen atoms, forming a compound with the chemical formula Sc2O3 . This compound is known for its unique properties, including high thermal stability, high melting point, and excellent electrical conductivity. These properties make it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Scandium Oxide Nanopowder can be synthesized using several methods, including chemical coprecipitation, spray drying, and sol-gel techniques .
Chemical Coprecipitation: This method involves the precipitation of scandium ions from an aqueous solution of scandium salts using a precipitating agent. The resulting precipitate is then calcined to obtain this compound.
Spray Drying: In this method, a solution containing scandium salts is sprayed into a hot chamber, where the solvent evaporates, leaving behind fine particles of this compound.
Sol-Gel Technique: This involves the hydrolysis and polycondensation of scandium alkoxides to form a gel, which is then dried and calcined to produce this compound.
Analyse Chemischer Reaktionen
Scandium Oxide Nanopowder undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Scandium Oxide can react with oxygen to form higher oxides under specific conditions.
Reduction: It can be reduced by hydrogen or carbon at high temperatures to form scandium metal.
Substitution: Scandium Oxide can react with acids to form scandium salts and water.
Common reagents used in these reactions include hydrogen, carbon, and various acids such as hydrochloric acid. The major products formed from these reactions include scandium metal and scandium salts.
Wissenschaftliche Forschungsanwendungen
Scandium Oxide Nanopowder has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and unique electronic properties.
Biology: this compound is used in the development of bio-nano materials, such as biomarkers and bio-diagnostics.
Medicine: It is used in the development of advanced medical imaging techniques and drug delivery systems.
Industry: this compound is used in the production of high-performance ceramics, fuel cells, and solar energy materials.
Wirkmechanismus
The mechanism by which Scandium Oxide Nanopowder exerts its effects is primarily through its high surface area and unique electronic properties . These properties allow it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the regulation of oxygen concentration on the surface of the particles, which enhances their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Scandium Oxide Nanopowder can be compared with other similar compounds such as yttrium oxide and aluminum oxide .
Yttrium Oxide: Similar to Scandium Oxide, yttrium oxide is used in the production of high-performance ceramics and as a catalyst in various chemical reactions. Scandium Oxide has a higher thermal stability and melting point.
Aluminum Oxide: Aluminum oxide is widely used in the production of ceramics and as an abrasive material. Scandium Oxide, on the other hand, has unique electronic properties that make it more suitable for use in advanced electronic and photonic materials.
Eigenschaften
IUPAC Name |
oxo(oxoscandiooxy)scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sc |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXGAEYDKFCVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sc]O[Sc]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sc2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051224 |
Source


|
| Record name | Scandium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.910 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12060-08-1 |
Source


|
| Record name | Scandium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)







